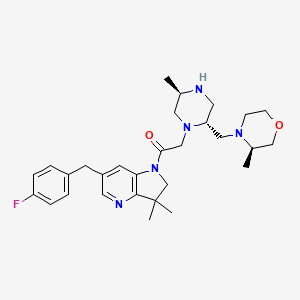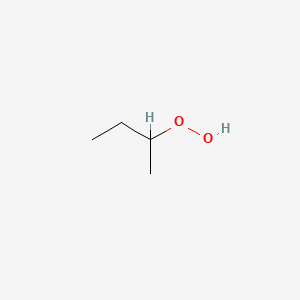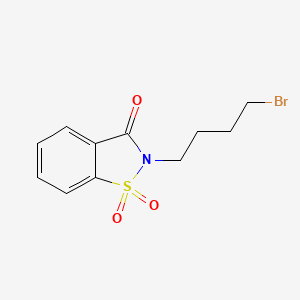![molecular formula C9H14N4O B8551087 N-[4-(dimethylamino)-6-methylpyrimidin-2-yl]acetamide](/img/structure/B8551087.png)
N-[4-(dimethylamino)-6-methylpyrimidin-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(dimethylamino)-6-methylpyrimidin-2-yl]acetamide is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of an acetamido group at position 2, a methyl group at position 4, and a dimethylamino group at position 6
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)-6-methylpyrimidin-2-yl]acetamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from cyanoacetate and urea, the compound can be synthesized through a two-step process involving cyclization and subsequent methylation . The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sodium methoxide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(dimethylamino)-6-methylpyrimidin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can introduce new functional groups into the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
N-[4-(dimethylamino)-6-methylpyrimidin-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[4-(dimethylamino)-6-methylpyrimidin-2-yl]acetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar dimethylamino functionality.
2,4,6-Trimethylpyrimidine: A pyrimidine derivative with methyl groups at positions 2, 4, and 6.
Uniqueness
N-[4-(dimethylamino)-6-methylpyrimidin-2-yl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetamido group at position 2 and the dimethylamino group at position 6 differentiates it from other pyrimidine derivatives, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C9H14N4O |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
N-[4-(dimethylamino)-6-methylpyrimidin-2-yl]acetamide |
InChI |
InChI=1S/C9H14N4O/c1-6-5-8(13(3)4)12-9(10-6)11-7(2)14/h5H,1-4H3,(H,10,11,12,14) |
InChI-Schlüssel |
TUYHHYJHFKRDSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)NC(=O)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride](/img/structure/B8551035.png)

![4-[5-bromo-3-(4-fluorophenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B8551043.png)
![9H-Purin-2-amine, 6-chloro-9-[2-(2,2-dimethyl-1,3-dioxan-5-ylidene)ethyl]-](/img/structure/B8551052.png)
![N-[4-(3-Bromoanilino)quinazolin-7-yl]but-2-enamide](/img/structure/B8551070.png)






